molecular formula C20H24ClN3O3 B10967906 4-(5-chloro-2-methoxybenzyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

4-(5-chloro-2-methoxybenzyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B10967906
M. Wt: 389.9 g/mol
InChI Key: ZWKRFEPJENWAFF-UHFFFAOYSA-N
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Description

4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a piperazine ring substituted with chloro and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 5-chloro-2-methoxybenzyl chloride with N-(3-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-bromo-2-methoxyphenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide
  • 4-[(5-fluoro-2-methoxyphenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide

Uniqueness

4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide is unique due to the presence of the chloro group, which can influence its reactivity and binding properties. This makes it distinct from its bromo and fluoro analogs, which may exhibit different chemical and biological behaviors .

Properties

Molecular Formula

C20H24ClN3O3

Molecular Weight

389.9 g/mol

IUPAC Name

4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H24ClN3O3/c1-26-18-5-3-4-17(13-18)22-20(25)24-10-8-23(9-11-24)14-15-12-16(21)6-7-19(15)27-2/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25)

InChI Key

ZWKRFEPJENWAFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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